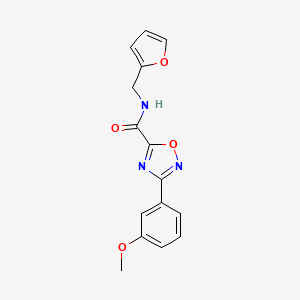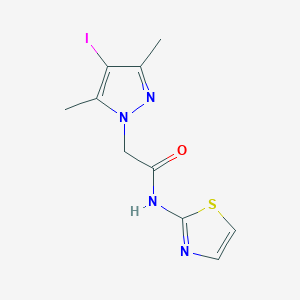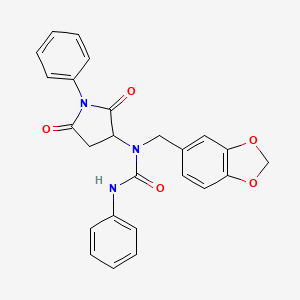![molecular formula C28H29N3O6S B11075009 Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11075009.png)
Ethyl 4-[({1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:
Formation of the Imidazolidinyl Core: This involves the reaction of 3-METHOXYPHENYL and 3-METHYL-2-THIENYL derivatives with suitable reagents to form the imidazolidinyl ring.
Acetylation: The imidazolidinyl intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Amination: The acetylated intermediate undergoes amination with 4-AMINOBENZOIC ACID to form the final compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted esters.
科学的研究の応用
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic polymers.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s imidazolidinyl core and aromatic rings facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can be compared with similar compounds such as:
ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE: Similar structure but lacks the methyl group on the thiophene ring.
ETHYL 4-[(2-{1-(3-HYDROXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.
The uniqueness of ETHYL 4-[(2-{1-(3-METHOXYPHENYL)-3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C28H29N3O6S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H29N3O6S/c1-4-37-27(34)19-8-10-20(11-9-19)29-25(32)17-23-26(33)31(21-6-5-7-22(16-21)36-3)28(35)30(23)14-12-24-18(2)13-15-38-24/h5-11,13,15-16,23H,4,12,14,17H2,1-3H3,(H,29,32) |
InChIキー |
FGQJQKBSCOVJEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=C(C=CS3)C)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11074942.png)

![3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11074953.png)



![2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11074998.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075000.png)
![1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11075002.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B11075004.png)

![2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11075023.png)
![5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075024.png)
![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11075032.png)
